6-Methylheptan-3-ol

Description

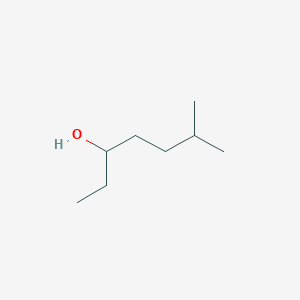

Structure

3D Structure

Properties

IUPAC Name |

6-methylheptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-8(9)6-5-7(2)3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBIBGDICHMQFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864851 | |

| Record name | 6-Methylheptan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18720-66-6 | |

| Record name | 6-Methyl-3-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18720-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylheptan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018720666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylheptan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylheptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Methylheptan-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 6-Methylheptan-3-ol, a secondary alcohol with applications as a solvent and in the synthesis of other chemical compounds.[1] This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering meticulously compiled data, detailed experimental protocols, and logical workflow visualizations to support laboratory and research activities.

Core Physicochemical Data

The fundamental physicochemical properties of 6-Methylheptan-3-ol have been compiled from various sources and are summarized in the table below for ease of reference and comparison.

| Property | Value | Units | Source(s) |

| Molecular Formula | C₈H₁₈O | [1][2][3][4][5][6][7][8][9] | |

| Molecular Weight | 130.23 | g/mol | [2][3][4][5][6][10] |

| Appearance | Colorless clear liquid (est.) | [1][2][4] | |

| Melting Point | -61 to -59 | °C | [2][11][12] |

| Boiling Point | 169 to 171.3 | °C at 760 mmHg | [2][10][11][12] |

| Density | 0.819 - 0.82 | g/cm³ | [4][12] |

| Vapor Pressure | 0.449 | mmHg at 25°C (est.) | [2] |

| Flash Point | 63.91 to 64.44 | °C | [2][4][10] |

| Water Solubility | 1594 mg/L at 25°C (est.), 1540 mg/L at 25°C (exp.) | mg/L | [2] |

| Solubility in other solvents | Soluble in alcohol and oils | [1][2][4] | |

| logP (o/w) | 2.565 (est.) | [2][4] | |

| Refractive Index | 1.3995 (est.) | [4] | |

| CAS Number | 18720-66-6 | [2][3][4][6][7][8][9] |

Spectral Information

Spectral data is crucial for the structural elucidation and identification of 6-Methylheptan-3-ol. Available spectral information includes:

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, providing insights into the fragmentation pattern of the molecule.[6] The third highest m/z peak is noted at 55.[3]

-

Infrared (IR) Spectroscopy: FTIR spectra have been recorded using a capillary cell with the neat substance.[3] Vapor phase IR spectra are also available.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectral data for 6-Methylheptan-3-ol are available and can be accessed through chemical databases.[3][13]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of 6-Methylheptan-3-ol. These protocols are based on established laboratory practices.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[14]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., oil bath on a hot plate)

-

Thermometer

-

Small test tube

-

Capillary tube, sealed at one end

-

Sample of 6-Methylheptan-3-ol

Procedure:

-

A small amount of 6-Methylheptan-3-ol is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a heating bath (e.g., mineral oil in a Thiele tube).[15]

-

The bath is heated slowly. As the temperature rises, air trapped in the capillary tube will be expelled.[16]

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.[16]

-

The heat source is then removed, and the bath is allowed to cool.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[16]

Determination of Density

Density is the mass of a substance per unit volume.[17]

Apparatus:

-

Pycnometer or a graduated cylinder and an analytical balance

-

Water bath for temperature control

-

Sample of 6-Methylheptan-3-ol

Procedure:

-

The mass of a clean, dry pycnometer (or measuring cylinder) is accurately measured using an analytical balance.[18]

-

The pycnometer is filled with 6-Methylheptan-3-ol, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a water bath at a constant temperature (e.g., 20°C) to allow for thermal equilibrium.

-

Any excess liquid is removed, and the outside of the pycnometer is carefully dried.

-

The mass of the pycnometer filled with the sample is measured.[18]

-

The mass of the 6-Methylheptan-3-ol is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The volume of the pycnometer is known (or can be determined using a reference substance like distilled water).

-

The density is calculated using the formula: Density = Mass / Volume.[17][19]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Logical workflow for determining the physicochemical properties of 6-Methylheptan-3-ol.

Signaling Pathways and Biological Activity

Currently, there is no significant information available in the scientific literature to suggest that 6-Methylheptan-3-ol is directly involved in specific signaling pathways or possesses notable biological activity relevant to drug development. Its primary applications are in the chemical industry as a solvent and a synthetic intermediate.[1][4] Further research would be required to explore any potential biological roles.

References

- 1. CAS 18720-66-6: 6-Methyl-3-heptanol | CymitQuimica [cymitquimica.com]

- 2. 6-methyl-3-heptanol, 18720-66-6 [thegoodscentscompany.com]

- 3. 6-Methylheptan-3-ol | C8H18O | CID 86783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-METHYL-3-HEPTANOL | 18720-66-6 [chemicalbook.com]

- 5. 3-Heptanol, 6-methyl- (CAS 18720-66-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 3-Heptanol, 6-methyl- [webbook.nist.gov]

- 7. 3-Heptanol, 6-methyl- [webbook.nist.gov]

- 8. The Pherobase Floral Compound: 6-Methylheptan-3-ol (C8H18O) [pherobase.com]

- 9. Plant Compound: 6-Methylheptan-3-ol | C8H18O) [pherobase.com]

- 10. scent.vn [scent.vn]

- 11. CAS NO. 18720-66-6 | 6-METHYL-3-HEPTANOL | C8H18O [localpharmaguide.com]

- 12. Page loading... [guidechem.com]

- 13. 6-METHYL-3-HEPTANOL(18720-66-6) 1H NMR [m.chemicalbook.com]

- 14. m.youtube.com [m.youtube.com]

- 15. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 16. Video: Boiling Points - Procedure [jove.com]

- 17. embibe.com [embibe.com]

- 18. wjec.co.uk [wjec.co.uk]

- 19. homesciencetools.com [homesciencetools.com]

An In-depth Technical Guide to 6-Methylheptan-3-ol (CAS: 18720-66-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylheptan-3-ol, with the CAS number 18720-66-6, is a secondary alcohol characterized by a branched eight-carbon chain.[1] This colorless liquid is recognized for its oily-floral, albeit somewhat harsh, odor.[2] While very slightly soluble in water, it is miscible with alcohols and oils.[2][3] Its primary applications are in the industrial fragrance sector as a masking agent and solvent, and it also serves as a precursor in the synthesis of other perfume chemicals.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its general biological context.

Chemical and Physical Properties

The fundamental physicochemical properties of 6-Methylheptan-3-ol are summarized in the table below, compiled from various sources. These properties are crucial for its handling, application, and analysis.

| Property | Value | Reference(s) |

| CAS Number | 18720-66-6 | [2] |

| Molecular Formula | C₈H₁₈O | [2][4] |

| Molecular Weight | 130.23 g/mol | [4][5] |

| IUPAC Name | 6-methylheptan-3-ol | [4] |

| Synonyms | 6-Methyl-3-heptanol, 2-Methyl-5-heptanol | [2][4] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Oily-floral, harsh | [2] |

| Melting Point | -61 °C | [2] |

| Boiling Point | 167 - 171 °C | [3][5] |

| Density | 0.82 g/cm³ | [2] |

| Flash Point | 63.91 - 64.44 °C | [3][5] |

| Water Solubility | 1540 - 1594 mg/L @ 25 °C (experimental & estimated) | [3] |

| logP (Octanol/Water) | 2.565 (estimated) | [2][3] |

| Refractive Index | 1.3995 (estimate) | [2] |

| Vapor Pressure | 0.449 mmHg @ 25 °C (estimated) | [3] |

Synthesis of 6-Methylheptan-3-ol

Two primary synthetic routes for the preparation of 6-Methylheptan-3-ol are the Grignard reaction and the hydrogenation of a corresponding ketone. Detailed generalized protocols for these methods are provided below.

Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent, propylmagnesium bromide, with isovaleraldehyde.

Experimental Protocol:

-

Materials:

-

Propyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Isovaleraldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Add a small volume of a solution of propyl bromide in anhydrous diethyl ether to the flask to initiate the reaction.

-

Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining propyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of isovaleraldehyde in anhydrous diethyl ether dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure.

-

Synthesis via Hydrogenation of Ethyl Isoamyl Ketone

This method involves the reduction of ethyl isoamyl ketone (5-methyl-3-heptanone) to the corresponding secondary alcohol.[2]

Experimental Protocol:

-

Materials:

-

Ethyl isoamyl ketone (5-methyl-3-heptanone)

-

Hydrogenation catalyst (e.g., Raney Nickel, 5% Pd/C, or PtO₂)

-

Solvent (e.g., ethanol, methanol, or ethyl acetate)

-

Hydrogen source (e.g., hydrogen gas cylinder or balloon)

-

-

Procedure:

-

In a hydrogenation vessel, dissolve ethyl isoamyl ketone in a suitable solvent.

-

Add the hydrogenation catalyst to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-5 atm).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by distillation.

-

Analytical Protocols

Standard analytical techniques for the characterization and purity assessment of 6-Methylheptan-3-ol include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 6-Methylheptan-3-ol in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient suitable for the elution of C8 alcohols, for example, starting at 50 °C and ramping up to 250 °C.

-

Injector: Split/splitless injector.

-

MS Detector: Electron Ionization (EI) source.

-

-

Data Interpretation: The retention time will be characteristic of the compound under the specific GC conditions. The mass spectrum will show the molecular ion peak (m/z 130) and characteristic fragmentation patterns for a secondary alcohol, including α-cleavage and dehydration (loss of water, M-18).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Expected ¹H NMR Signals (in CDCl₃):

-

A multiplet corresponding to the proton on the carbon bearing the hydroxyl group (-CHOH-).

-

Signals for the methyl groups, one appearing as a doublet and the other as part of a triplet.

-

Multiplets for the methylene and methine protons of the alkyl chain.

-

A broad singlet for the hydroxyl proton, which can be exchanged with D₂O.

-

-

Expected ¹³C NMR Signals (in CDCl₃):

-

A signal for the carbon attached to the hydroxyl group in the range of 65-75 ppm.

-

Signals for the other carbon atoms in the aliphatic region.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a neat liquid sample, either as a thin film between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Absorption Bands:

-

A broad, strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding.

-

C-H stretching vibrations just below 3000 cm⁻¹.

-

A strong C-O stretching absorption in the 1050-1200 cm⁻¹ range, characteristic of a secondary alcohol.

-

Biological Activity and Metabolism

Currently, there is no specific information available in the scientific literature regarding the biological activity or signaling pathways of 6-Methylheptan-3-ol. However, as a secondary aliphatic alcohol, its biological effects can be considered in the general context of this class of compounds.

Aliphatic alcohols are known to interact with cell membranes, potentially altering their fluidity and function. The metabolism of secondary alcohols in mammals is primarily carried out by alcohol dehydrogenase (ADH) enzymes in the liver.[5] This enzyme catalyzes the oxidation of the secondary alcohol to its corresponding ketone, in this case, 6-methyl-3-heptanone.

Given the absence of specific data, a hypothetical signaling pathway could involve the disruption of membrane-bound protein function due to alterations in the lipid bilayer. However, without experimental evidence, this remains speculative.

Safety and Handling

6-Methylheptan-3-ol is classified as a flammable liquid and vapor and causes serious eye irritation.[4]

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H319 (Causes serious eye irritation).[4]

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

Conclusion

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. 6-Methylheptan-3-ol | C8H18O | CID 86783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. bohr.winthrop.edu [bohr.winthrop.edu]

- 5. The kinetics and mechanism of liver alcohol dehydrogenase with primary and secondary alcohols as substrates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 6-Methylheptan-3-ol: Molecular Properties

This technical guide provides essential molecular information for 6-Methylheptan-3-ol, a branched-chain aliphatic alcohol. The data presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Data Summary

The fundamental molecular properties of 6-Methylheptan-3-ol are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value |

| Molecular Formula | C8H18O[1][2][3][4][5] |

| Molecular Weight | 130.23 g/mol [1][3][6] (or 130.2279 g/mol )[2][5] |

Logical Relationship of Molecular Properties

The following diagram illustrates the direct logical flow from the chemical's nomenclature to its empirical formula and calculated molecular weight.

Caption: Logical flow from chemical name to molecular formula and weight.

References

- 1. scent.vn [scent.vn]

- 2. 3-Heptanol, 6-methyl- [webbook.nist.gov]

- 3. 6-Methylheptan-3-ol | C8H18O | CID 86783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-methylheptan-3-ol - C8H18O | CSSS00011216567 [chem-space.com]

- 5. 3-Heptanol, 6-methyl- [webbook.nist.gov]

- 6. 6-methyl-3-heptanol, 18720-66-6 [thegoodscentscompany.com]

IUPAC name for 6-Methylheptan-3-ol

An In-Depth Technical Guide to 6-Methylheptan-3-ol

Introduction

6-Methylheptan-3-ol is a secondary alcohol with a branched eight-carbon chain.[1] Its molecular formula is C8H18O.[1][2][3][4][5][6][7] This document provides a comprehensive overview of its chemical and physical properties, synthesis, and spectroscopic data, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While its primary current application lies in the fragrance industry as a solvent and masking agent, its structure as a chiral secondary alcohol presents potential as a building block or intermediate in organic synthesis.[8]

Chemical Identity and Structure

The unambiguous identification of a chemical compound is critical for research and development. The standard nomenclature and structural identifiers for 6-Methylheptan-3-ol are provided below.

| Identifier | Value |

| IUPAC Name | 6-methylheptan-3-ol[2][7] |

| Synonyms | 6-Methyl-3-heptanol, 2-Methyl-5-heptanol[2][3][4][5] |

| CAS Number | 18720-66-6[2][3][4][5] |

| Molecular Formula | C8H18O[1][2][3][4][5][6][7] |

| SMILES | CCC(CCC(C)C)O[2][6] |

| InChI | InChI=1S/C8H18O/c1-4-8(9)6-5-7(2)3/h7-9H,4-6H2,1-3H3[1][2][3][4][5][6] |

| InChIKey | MNBIBGDICHMQFN-UHFFFAOYSA-N[2][3][4][5][6] |

Physicochemical Properties

A summary of the key physical and chemical properties of 6-Methylheptan-3-ol is presented in the following tables. These properties are essential for designing experimental procedures, understanding its behavior in various systems, and for safety assessments.

Table 1: General Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 130.23 g/mol | [2][9] |

| Appearance | Colorless liquid | [8][10] |

| Odor | Oily, characteristic | [1][9] |

| Solubility | Very slightly soluble in water; miscible with alcohol and oils.[8] | Cheméo, ChemicalBook |

Table 2: Thermodynamic and Safety Data

| Property | Value | Source |

| Boiling Point | 167-171 °C at 760 mmHg | [9][10] |

| Melting Point | -61 to -59 °C | [10] |

| Flash Point | 63.91 - 64.44 °C (148 °F) | [9][10] |

| Vapor Pressure | 0.449 mmHg at 25 °C (estimated) | [10] |

| XLogP3-AA | 2.4 | [6][9] |

Experimental Protocols

Synthesis of 6-Methylheptan-3-ol

A common method for the production of 6-Methylheptan-3-ol is through the hydrogenation of the corresponding ketone.[8]

Reaction: Hydrogenation of 6-methylheptan-3-one (ethyl isoamyl ketone).

Protocol:

-

Reactor Setup: A high-pressure hydrogenation reactor is charged with 6-methylheptan-3-one and a suitable solvent, such as ethanol or isopropanol.

-

Catalyst Addition: A catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel, Palladium on Carbon (Pd/C), or Platinum(IV) oxide) is added to the mixture. The choice of catalyst can influence reaction efficiency and selectivity.

-

Hydrogenation: The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas. The reaction mixture is then heated and agitated. Typical conditions might range from 50-150 °C and 10-100 atm of H2 pressure, depending on the catalyst and scale.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the disappearance of the starting ketone.

-

Work-up: Upon completion, the reactor is cooled, and the hydrogen pressure is safely vented. The catalyst is removed by filtration through a pad of celite.

-

Purification: The solvent is removed from the filtrate under reduced pressure (rotary evaporation). The resulting crude 6-Methylheptan-3-ol is then purified by fractional distillation under vacuum to yield the final product.

Spectroscopic Analysis

Characterization of 6-Methylheptan-3-ol is typically performed using standard spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching bands will appear around 2850-3000 cm⁻¹.[2]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available for this compound through the NIST Chemistry WebBook.[3][4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will provide signals corresponding to the different hydrogen environments in the molecule. The proton on the carbon bearing the hydroxyl group (H-3) will appear as a multiplet. The methyl groups will show distinct signals (a triplet for the ethyl group and a doublet for the two methyls of the isobutyl group).

-

¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C-3) will have a chemical shift in the range of 60-80 ppm.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 6-Methylheptan-3-ol via ketone hydrogenation.

Caption: Workflow for the synthesis of 6-Methylheptan-3-ol.

Natural Occurrence and Applications

6-Methylheptan-3-ol has been identified as a volatile compound in various plants, including oregano (Origanum vulgare), lemon verbena, and several species of thyme.[2][11] Its primary industrial use is in the formulation of perfumes and fragrances, where it serves as a masking agent and a solvent due to its stability and miscibility with oils.[8] For drug development professionals, while not a therapeutic agent itself, its chiral nature makes it a potentially useful synthon or starting material for the synthesis of more complex chiral molecules.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-Methylheptan-3-ol is classified as a flammable liquid and vapor and causes serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. CAS 18720-66-6: 6-Methyl-3-heptanol | CymitQuimica [cymitquimica.com]

- 2. 6-Methylheptan-3-ol | C8H18O | CID 86783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Heptanol, 6-methyl- [webbook.nist.gov]

- 4. 3-Heptanol, 6-methyl- [webbook.nist.gov]

- 5. 3-Heptanol, 6-methyl- [webbook.nist.gov]

- 6. PubChemLite - 6-methylheptan-3-ol (C8H18O) [pubchemlite.lcsb.uni.lu]

- 7. chem-space.com [chem-space.com]

- 8. 6-METHYL-3-HEPTANOL | 18720-66-6 [chemicalbook.com]

- 9. scent.vn [scent.vn]

- 10. 6-methyl-3-heptanol, 18720-66-6 [thegoodscentscompany.com]

- 11. Plant Compound: 6-Methylheptan-3-ol | C8H18O) [pherobase.com]

An In-Depth Technical Guide to the Structure and Stereoisomers of 6-Methylheptan-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and stereoisomerism of 6-methylheptan-3-ol. This secondary alcohol, with applications in various chemical syntheses, possesses chiral centers that give rise to multiple stereoisomers. Understanding the distinct properties and synthesis of these stereoisomers is crucial for applications in fields such as fragrance chemistry and asymmetric synthesis.

Chemical Structure and Properties

6-Methylheptan-3-ol is a branched-chain aliphatic alcohol with the chemical formula C₈H₁₈O.[1][2][3] Its structure consists of a seven-carbon heptane backbone with a hydroxyl group (-OH) located at the third carbon and a methyl group (-CH₃) at the sixth carbon.

General Physicochemical Properties:

The following table summarizes the known physical and chemical properties of 6-methylheptan-3-ol, primarily referring to the racemic mixture.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈O | [1][3][4] |

| Molecular Weight | 130.23 g/mol | [1][3][4] |

| CAS Number | 18720-66-6 | [1][2][3] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 167-171 °C | [4] |

| Melting Point | -61 to -59 °C | |

| Flash Point | 63.91 °C | [4] |

| Density | 0.82 g/cm³ | |

| Solubility | Very slightly soluble in water; miscible with alcohol and oils. | [2] |

| IUPAC Name | 6-methylheptan-3-ol | [1][3] |

Spectroscopic Data:

Spectroscopic data for the racemic mixture of 6-methylheptan-3-ol is available through various databases. This includes ¹H NMR, ¹³C NMR, and mass spectrometry (MS) data, which are essential for structural confirmation.[1]

Stereoisomerism of 6-Methylheptan-3-ol

The structure of 6-methylheptan-3-ol contains two chiral centers, which are carbon atoms bonded to four different substituents. These are located at the C-3 and C-6 positions. The presence of two chiral centers means that there are 2² = 4 possible stereoisomers.

These four stereoisomers consist of two pairs of enantiomers. The pairs of diastereomers are:

-

(3R,6R)-6-methylheptan-3-ol and (3S,6S)-6-methylheptan-3-ol (Enantiomers)

-

(3R,6S)-6-methylheptan-3-ol and (3S,6R)-6-methylheptan-3-ol (Enantiomers)

-

The relationship between a member of the first pair and a member of the second pair is diastereomeric (e.g., (3R,6R) and (3R,6S) are diastereomers).

Due to the lack of specific experimental data in the literature for the individual stereoisomers of 6-methylheptan-3-ol, a table of their distinct physical properties cannot be provided at this time. However, it is a fundamental principle that enantiomers have identical physical properties (except for the direction of rotation of plane-polarized light), while diastereomers have different physical properties.

Synthesis and Separation of Stereoisomers

General Synthetic Workflow

A plausible synthetic route to 6-methylheptan-3-ol involves the reaction of a propyl magnesium halide with 4-methylpentanal. The resulting racemic mixture can then be subjected to chiral separation techniques.

Illustrative Experimental Protocol: Chiral Separation via HPLC

As specific protocols for 6-methylheptan-3-ol are not available, the following is an illustrative protocol for the chiral separation of a similar alcohol using High-Performance Liquid Chromatography (HPLC), a common and effective technique for this purpose.

Objective: To separate the enantiomers of a racemic alcohol mixture.

Materials:

-

Racemic alcohol sample

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H)

-

HPLC system with a UV detector

Methodology:

-

Sample Preparation: Prepare a solution of the racemic alcohol in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of n-hexane and isopropanol. A typical starting gradient could be 98:2 (v/v). The exact ratio should be optimized for baseline separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at a wavelength where the compound or a derivative absorbs (if no chromophore is present, derivatization or a refractive index detector may be necessary).

-

Injection Volume: 10 µL

-

-

Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute at different retention times. The resolution between the peaks should be optimized by adjusting the mobile phase composition.

Note: The choice of the chiral stationary phase and mobile phase is crucial and often requires screening of different conditions to achieve optimal separation.

Conclusion

6-Methylheptan-3-ol is a chiral molecule with four stereoisomers. While the general properties of the racemic mixture are known, there is a notable lack of specific experimental data for the individual stereoisomers in the current scientific literature. The synthesis and separation of these stereoisomers can likely be achieved through established methods in asymmetric synthesis and chiral chromatography, by adapting protocols from structurally related compounds. Further research is warranted to isolate and characterize each stereoisomer of 6-methylheptan-3-ol to fully understand their unique properties and potential applications.

References

The Elusive Presence of 6-Methylheptan-3-ol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the natural occurrence of 6-Methylheptan-3-ol, a branched-chain secondary alcohol, in the plant kingdom. While its presence has been reported in select plant species, quantitative data remains scarce, suggesting it is likely a trace volatile organic compound (VOC). This document provides a comprehensive overview of its known plant sources, detailed experimental protocols for its detection, and a putative biosynthetic pathway, offering a foundational resource for further research and potential applications.

Natural Occurrence of 6-Methylheptan-3-ol in Plants

6-Methylheptan-3-ol has been identified as a natural constituent in a limited number of plant species. Initial reports confirm its presence in Origanum vulgare (oregano) and Micromeria myrtifolia[1]. Furthermore, it has been detected in the essential oils of lemon verbena (Aloysia citrodora), sweet marjoram (Origanum majorana), and pot marjoram (Origanum onites).

Quantitative Data on Essential Oil Composition of Host Plants

To provide context, the following table summarizes the major volatile compounds found in the essential oils of plants where 6-Methylheptan-3-ol has been reported. It is important to note that 6-Methylheptan-3-ol is not a major component in these analyses and its percentage is likely below the typical reporting threshold.

| Plant Species | Major Compounds | Percentage (%) | Plant Part | Reference |

| Origanum vulgare | Carvacrol, Thymol, p-Cymene, γ-Terpinene | 40-70 (Carvacrol/Thymol) | Leaves, Flowers | [2][3] |

| Micromeria myrtifolia | Pulegone, Isomenthone, Piperitenone | >50 (collectively) | Aerial parts | [1][4][5] |

| Aloysia citrodora (Lemon Verbena) | Geranial, Neral, Limonene | 20-40 (Citral isomers) | Leaves | [6][7] |

| Origanum majorana (Sweet Marjoram) | Terpinen-4-ol, cis-Sabinene hydrate, Linalool | 20-40 (Terpinen-4-ol) | Leaves, Flowers | |

| Origanum onites (Pot Marjoram) | Carvacrol, Thymol | >60 (Carvacrol) | Leaves |

Experimental Protocols for the Analysis of 6-Methylheptan-3-ol in Plants

The detection and quantification of trace volatile compounds like 6-Methylheptan-3-ol require sensitive analytical techniques. The following protocol outlines a general methodology for the extraction and analysis of this compound from plant matrices.

Sample Preparation and Extraction

Objective: To extract volatile organic compounds, including 6-Methylheptan-3-ol, from plant material.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME)

This method is a solvent-free technique that is highly effective for the analysis of volatile and semi-volatile compounds.

-

Materials:

-

Fresh or dried plant material (leaves, flowers)

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with screw caps and PTFE/silicone septa

-

Grinder or mortar and pestle

-

Analytical balance

-

Heating block or water bath

-

-

Procedure:

-

Grind the plant material to a fine powder to increase the surface area for volatilization.

-

Accurately weigh approximately 1-5 g of the powdered plant material into a 20 mL headspace vial.

-

Seal the vial tightly with the screw cap.

-

Place the vial in a heating block or water bath and equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

-

Expose the SPME fiber to the headspace of the vial by piercing the septum.

-

Allow the fiber to adsorb the volatile compounds for a defined period (e.g., 30-60 minutes) at the same temperature.

-

Retract the fiber into the needle and immediately introduce it into the gas chromatograph injection port for thermal desorption and analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify 6-Methylheptan-3-ol from the extracted volatile compounds.

-

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms)

-

-

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: Increase at 5°C/min to 150°C

-

Ramp: Increase at 10°C/min to 250°C, hold for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-400

-

-

Compound Identification and Quantification:

-

Identification: The identification of 6-Methylheptan-3-ol is achieved by comparing its mass spectrum and retention index with those of an authentic standard and/or with reference spectra in mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: For quantitative analysis, a calibration curve should be prepared using standard solutions of 6-Methylheptan-3-ol of known concentrations. The peak area of the compound in the sample chromatogram is then used to determine its concentration based on the calibration curve. An internal standard can be used to improve accuracy and precision.

-

Signaling Pathways and Logical Relationships

Experimental Workflow for 6-Methylheptan-3-ol Analysis

The following diagram illustrates the logical workflow for the extraction and analysis of 6-Methylheptan-3-ol from plant samples.

Putative Biosynthetic Pathway of 6-Methylheptan-3-ol in Plants

The biosynthesis of branched-chain alcohols in plants is not as extensively studied as in microorganisms. However, it is generally accepted that they are derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine, through a pathway analogous to the Ehrlich pathway in yeast. 6-Methylheptan-3-ol, a C8 alcohol, is likely derived from the extension of a BCAA precursor. A plausible pathway involves the condensation of an intermediate from BCAA metabolism with an acetyl-CoA derived unit, followed by reduction steps.

The following diagram illustrates a putative biosynthetic pathway for 6-Methylheptan-3-ol, starting from the common precursor, α-ketoisocaproate, which is derived from leucine.

Conclusion

6-Methylheptan-3-ol is a naturally occurring volatile compound in several plant species, though likely at very low concentrations. This guide provides a framework for its detection and analysis, highlighting the utility of HS-SPME coupled with GC-MS. The proposed biosynthetic pathway offers a starting point for metabolic engineering and further biochemical investigations. Future research should focus on developing more sensitive analytical methods to accurately quantify 6-Methylheptan-3-ol in various plant tissues and to elucidate its precise biosynthetic route and physiological role in plants. This knowledge will be crucial for harnessing its potential in the pharmaceutical and flavor/fragrance industries.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis pathways of expanding carbon chains for producing advanced biofuels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Composition and Biological Activities of Essential Oils from Origanum vulgare Genotypes Belonging to the Carvacrol and Thymol Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acikerisim.mu.edu.tr [acikerisim.mu.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. Volatile composition and bioactive properties of lemon verbena (Aloysia citrodora Palau) essential oil: comparison of two extraction methods [bibliotecadigital.ipb.pt]

- 7. Headspace solid-phase microextraction for characterization of fragrances of lemon verbena (Aloysia triphylla) by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Chemical Communication of Hesperophylax occidentalis: A Technical Guide to 6-Methylheptan-3-ol and its Pheromonal Context

For Immediate Release

[CITY, State] – [Date] – Researchers in the fields of chemical ecology, entomology, and drug development now have access to a comprehensive technical guide on the semiochemical properties of 6-methylheptan-3-ol, with a primary focus on its role within the pheromone blend of the caddisfly, Hesperophylax occidentalis. This document collates and synthesizes existing research to provide a detailed overview of the chemical signals used by this species, including quantitative data, experimental methodologies, and visual representations of key processes.

Recent studies have identified 6-methylnonan-3-one as the principal component of the female-produced sex pheromone in Hesperophylax occidentalis. However, 6-methylheptan-3-ol has also been identified as a minor component in female extracts, suggesting a potential role in the complex chemical communication of this insect. This guide delves into the specifics of these compounds, offering valuable insights for scientists investigating insect behavior, developing pest management strategies, or exploring novel semiochemical-based technologies.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the pheromone components of Hesperophylax occidentalis.

| Compound | Type | Source | Quantity | Bioactivity |

| 6-Methylnonan-3-one | Primary Sex Pheromone | Female Abdominal Extracts | ~1 µg per female | Strong EAG response in males; attractive in field bioassays |

| 6-Methylheptan-3-ol | Minor Pheromone Component | Female Abdominal Extracts | Trace amounts | EAG activity has been noted, but behavioral role is less defined |

| 6-Methylnonan-3-ol | Minor Pheromone Component | Female Abdominal Extracts | Trace amounts | EAG activity has been noted, but behavioral role is less defined |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of the Hesperophylax occidentalis pheromone.

Pheromone Extraction

Objective: To isolate the pheromone components from female H. occidentalis.

Materials:

-

Adult female Hesperophylax occidentalis

-

Hexane (pesticide grade)

-

Glass vials with Teflon-lined caps

-

Microsyringe

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

The abdominal tips of calling virgin female caddisflies are excised.

-

The excised tissues are submerged in a minimal volume of hexane (e.g., 10 µl per female) in a sealed glass vial.

-

The extraction is allowed to proceed for a specified duration (e.g., 2 hours) at room temperature.

-

The resulting extract is carefully concentrated under a gentle stream of nitrogen if necessary.

-

The concentrated extract is then analyzed by GC-MS to identify and quantify the volatile components.

Electroantennography (EAG)

Objective: To measure the olfactory response of male H. occidentalis antennae to specific chemical compounds.

Materials:

-

Adult male Hesperophylax occidentalis

-

EAG system (including amplifier, data acquisition system)

-

Glass capillary electrodes

-

Saline solution (e.g., Ringer's solution)

-

Micromanipulators

-

Odor delivery system (e.g., puff-style olfactometer)

-

Synthetic pheromone components and analogues

Procedure:

-

An adult male caddisfly is immobilized, and one antenna is carefully excised at the base.

-

The excised antenna is mounted between two glass capillary electrodes filled with saline solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode is at the base.

-

A continuous stream of humidified, purified air is passed over the antenna.

-

Puffs of air containing a known concentration of the test odorant (e.g., synthetic 6-methylnonan-3-one or 6-methylheptan-3-ol) are introduced into the continuous air stream.

-

The resulting electrical potential changes (depolarizations) across the antenna are recorded and measured.

-

A dose-response curve is typically generated by testing a range of odorant concentrations.

Field Trapping Bioassay

Objective: To assess the behavioral response of male H. occidentalis to synthetic pheromones in a natural environment.

Materials:

-

Sticky traps (e.g., Pherocon 1C)

-

Synthetic pheromone lures (e.g., rubber septa impregnated with a known quantity of the test compound)

-

Control lures (containing only the solvent)

-

Stakes or hangers for trap deployment

Procedure:

-

Traps are deployed in a habitat known to be populated by Hesperophylax occidentalis, typically near streams or other bodies of water.

-

Traps are baited with either a synthetic pheromone lure or a control lure.

-

The placement of traps is randomized to avoid positional bias.

-

Traps are left in the field for a specified period (e.g., 24-48 hours).

-

After the trapping period, the number of male H. occidentalis captured in each trap is counted and recorded.

-

Statistical analysis is performed to determine if there is a significant difference in the number of males captured in pheromone-baited traps compared to control traps.

Visualizing the Processes

To further elucidate the experimental workflows and conceptual relationships, the following diagrams have been generated using the DOT language.

This technical guide serves as a foundational resource for researchers interested in the chemical ecology of Hesperophylax occidentalis and the broader study of insect semiochemicals. The detailed protocols and summarized data are intended to facilitate further research into the precise roles of 6-methylheptan-3-ol and other compounds in the behavior of this and other insect species.

An In-depth Technical Guide to 6-Methylheptan-3-ol

This technical guide provides a comprehensive overview of 6-Methylheptan-3-ol, a secondary alcohol with applications in the fragrance industry. The document details its discovery and history, physicochemical properties, spectroscopic data, synthesis methodologies, and safety information, tailored for researchers, scientists, and drug development professionals.

Introduction and History

6-Methylheptan-3-ol, a secondary alcohol, has a history intertwined with the development of synthetic organic chemistry, particularly the advent of powerful carbon-carbon bond-forming reactions. While a singular "discovery" event for this specific molecule is not prominently documented, its synthesis is a classic example of well-established chemical principles. The primary methods for its preparation, the Grignard reaction and the hydrogenation of a ketone, represent major advancements in organic synthesis.

The Grignard reaction, discovered in 1900 by François Auguste Victor Grignard, revolutionized the formation of alcohols by providing a robust method for creating carbon-carbon bonds through the addition of an organomagnesium halide to a carbonyl compound.[1][2] The synthesis of 6-Methylheptan-3-ol from an isopentyl Grignard reagent and propionaldehyde is a direct application of this Nobel Prize-winning work.[1]

The alternative synthesis route, involving the hydrogenation of ethyl isoamyl ketone, relies on catalytic reduction, a cornerstone of industrial organic chemistry. This method highlights the transformation of a carbonyl group into a hydroxyl group, a fundamental reaction in the synthesis of alcohols.

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of 6-Methylheptan-3-ol are summarized below.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C8H18O | [3] |

| Molecular Weight | 130.23 g/mol | [3][4] |

| CAS Number | 18720-66-6 | [3][4][5] |

| IUPAC Name | 6-methylheptan-3-ol | [3] |

| Synonyms | 6-Methyl-3-heptanol, 2-Methyl-5-heptanol, Ethylisoamylcarbinol | [6] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 167-169 °C | [4][6] |

| Melting Point | -61 °C | [6] |

| Density | 0.82 g/cm³ | [6] |

| Flash Point | 63.91 - 64.44 °C | [4] |

| Water Solubility | Very slightly soluble | [6] |

| logP | 2.4 - 2.565 | [4][6] |

Spectroscopic Data

| Spectroscopy | Data | Source |

| ¹H NMR | Spectrum available | [3][7] |

| ¹³C NMR | Spectrum available | [3] |

| Mass Spectrometry | Spectrum available (m/z peaks at 55, among others) | [3][5] |

| Infrared (IR) Spectroscopy | Spectrum available | [3] |

Synthesis of 6-Methylheptan-3-ol

There are two primary methods for the synthesis of 6-Methylheptan-3-ol: the Grignard reaction and the hydrogenation of ethyl isoamyl ketone.

Grignard Reaction

The Grignard synthesis of 6-Methylheptan-3-ol involves the reaction of isopentylmagnesium bromide with propionaldehyde.

Materials:

-

Magnesium turnings

-

Iodine crystal (optional, as initiator)

-

1-bromo-3-methylbutane (isopentyl bromide)

-

Anhydrous diethyl ether

-

Propionaldehyde

-

10% Hydrochloric acid

-

5% Sodium hydroxide solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a crystal of iodine. Add a small amount of a solution of 1-bromo-3-methylbutane in anhydrous diethyl ether to initiate the reaction. Once the reaction begins, add the remaining 1-bromo-3-methylbutane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Propionaldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of propionaldehyde in anhydrous diethyl ether dropwise from the addition funnel with vigorous stirring. After the addition is complete, stir the reaction mixture at room temperature for one hour.

-

Work-up: Carefully pour the reaction mixture over a mixture of crushed ice and 10% hydrochloric acid to quench the reaction and dissolve the magnesium salts. Separate the ether layer and wash it with 5% sodium hydroxide solution, followed by water.

-

Purification: Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation. The crude 6-Methylheptan-3-ol can then be purified by distillation.

Hydrogenation of Ethyl Isoamyl Ketone

This industrial method involves the catalytic hydrogenation of ethyl isoamyl ketone to produce 6-Methylheptan-3-ol.[6]

General Procedure: Ethyl isoamyl ketone is subjected to hydrogenation in the presence of a suitable catalyst, such as a noble metal catalyst (e.g., palladium on carbon) or a nickel-based catalyst, under a hydrogen atmosphere. The reaction is typically carried out in a solvent at elevated temperature and pressure. After the reaction is complete, the catalyst is filtered off, and the product is purified by distillation.

References

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. 6-Methylheptan-3-ol | C8H18O | CID 86783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. 3-Heptanol, 6-methyl- [webbook.nist.gov]

- 6. 6-METHYL-3-HEPTANOL | 18720-66-6 [chemicalbook.com]

- 7. 6-METHYL-3-HEPTANOL(18720-66-6) 1H NMR [m.chemicalbook.com]

6-Methylheptan-3-ol: An In-depth Technical Guide on its Biological Activity

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of 6-Methylheptan-3-ol, focusing on its known chemical properties and exploring the significant knowledge gap regarding its specific biological activities. While this compound is documented in chemical and fragrance databases, a thorough review of published scientific literature reveals a notable absence of in-depth studies on its pharmacological or physiological effects.

Chemical and Physical Properties

6-Methylheptan-3-ol is a secondary alcohol with the molecular formula C8H18O.[1][2][3] Its basic chemical and physical properties are summarized in the table below. This information is crucial for any experimental design involving this compound.

| Property | Value | Source |

| Molecular Formula | C8H18O | [2][3] |

| Molecular Weight | 130.23 g/mol | [1][2] |

| CAS Number | 18720-66-6 | [1][2][3] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 169-171 °C | [3] |

| Flash Point | 64.44 °C | |

| Water Solubility | Very slightly soluble | [3] |

| Synonyms | Ethyl isoamyl carbinol, 6-Methyl-3-heptanol | [1][3] |

Natural Occurrence and Potential Biological Role

6-Methylheptan-3-ol has been identified as a volatile compound in some plant species, including Origanum vulgare (oregano) and Micromeria myrtifolia.[1] Its presence in the floral and plant kingdoms suggests a potential role as a semiochemical, a chemical substance that carries a message for an organism. These are often involved in processes like attracting pollinators or deterring herbivores. The compound is also listed in databases of insect pheromones and floral compounds, further pointing to a likely, yet largely uncharacterized, role in insect chemical communication.

Current Status of Biological Activity Research

Despite its presence in nature and its listing in pheromone databases, there is a significant lack of published research detailing the specific biological activity of 6-Methylheptan-3-ol. A comprehensive literature search did not yield any studies with quantitative data from biological assays, such as IC50 or EC50 values, which are critical for understanding the potency and efficacy of a compound.

For a structurally related compound, (E)-6-Methylhept-3-en-1-ol, a similar review explicitly noted a "significant lack of data on the biological activities".[4] This suggests that this class of compounds may be underexplored in pharmacological and physiological research.

Proposed Experimental Workflow for Biological Characterization

Given the absence of data, a structured approach is necessary to elucidate the biological activity of 6-Methylheptan-3-ol. The following is a generalized experimental workflow that can be adapted to investigate its potential effects. This workflow is designed to move from broad screening to more specific mechanistic studies.

Experimental Protocols

As no specific experimental data for the biological activity of 6-Methylheptan-3-ol is available, detailed protocols cannot be cited. However, for insect electrophysiology and behavioral studies, which represent a promising avenue of investigation, the following general methodologies are typically employed:

-

Gas Chromatography-Electroantennography (GC-EAD): This technique is used to identify which volatile compounds in a mixture elicit a response from an insect's antenna.

-

A sample containing 6-Methylheptan-3-ol is injected into a gas chromatograph (GC) to separate its components.

-

The effluent from the GC column is split, with one part going to a standard detector (like a Flame Ionization Detector - FID) and the other passing over an insect antenna.

-

Electrodes attached to the antenna record any depolarization, indicating an olfactory response.

-

The timing of the antennal response is correlated with the peaks on the GC chromatogram to identify the active compound.

-

-

Behavioral Bioassays (Olfactometer Studies): These experiments are designed to determine if a compound is an attractant, repellent, or has no effect on insect behavior.

-

An olfactometer, a device that gives an insect a choice between different airstreams, is used.

-

One airstream contains a specific concentration of 6-Methylheptan-3-ol, while the control airstream contains only the solvent.

-

An insect is released into the olfactometer, and its movement and time spent in each airstream are recorded.

-

Statistical analysis is used to determine if there is a significant preference or avoidance of the compound.

-

Signaling Pathways

Currently, there is no information available in the scientific literature regarding any signaling pathways modulated by 6-Methylheptan-3-ol. Should future research identify a specific biological target, the diagram below illustrates a generic signaling cascade that is often involved in cellular responses to external stimuli.

References

Methodological & Application

Synthesis of 6-Methylheptan-3-ol from 4-Methylpentanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the multi-step synthesis of 6-methylheptan-3-ol, a secondary alcohol with potential applications in medicinal chemistry and drug development, starting from 4-methylpentanoic acid. The synthesis involves a three-step reaction sequence: reduction of the carboxylic acid to a primary alcohol, subsequent oxidation to an aldehyde, and finally, a Grignard reaction to yield the target secondary alcohol.

Synthetic Pathway Overview

The synthesis of 6-methylheptan-3-ol from 4-methylpentanoic acid is a sequential process involving three key transformations:

-

Reduction of 4-Methylpentanoic Acid: The carboxylic acid is first reduced to the corresponding primary alcohol, 4-methylpentan-1-ol, using a strong reducing agent.

-

Oxidation of 4-Methylpentan-1-ol: The primary alcohol is then oxidized to 4-methylpentanal using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

-

Grignard Reaction with 4-Methylpentanal: Finally, the aldehyde undergoes a nucleophilic addition reaction with ethylmagnesium bromide, a Grignard reagent, to form the desired product, 6-methylheptan-3-ol.

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis. Please note that the yields are based on representative literature values for similar transformations and may vary depending on experimental conditions.

| Step | Reaction | Starting Material | Key Reagents | Product | Molar Mass ( g/mol ) | Typical Yield (%) |

| 1 | Reduction | 4-Methylpentanoic Acid | Lithium Aluminum Hydride (LiAlH₄), Diethyl Ether, H₃O⁺ | 4-Methylpentan-1-ol | 102.17 | 85-95 |

| 2 | Oxidation | 4-Methylpentan-1-ol | Pyridinium Chlorochromate (PCC), Dichloromethane | 4-Methylpentanal | 100.16 | 70-80 |

| 3 | Grignard Reaction | 4-Methylpentanal | Ethylmagnesium Bromide (CH₃CH₂MgBr), Diethyl Ether, H₃O⁺ | 6-Methylheptan-3-ol | 130.23 | ~75 |

Experimental Protocols

Step 1: Reduction of 4-Methylpentanoic Acid to 4-Methylpentan-1-ol

This procedure outlines the reduction of a carboxylic acid to a primary alcohol using lithium aluminum hydride (LAH), a powerful reducing agent.[1][2][3] This reaction must be conducted under anhydrous conditions as LAH reacts violently with water.

Materials:

-

4-Methylpentanoic Acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

-

10% Sulfuric Acid (H₂SO₄)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a suspension of LiAlH₄ (1.5 eq.) in anhydrous diethyl ether is prepared.

-

The flask is cooled to 0 °C using an ice bath.

-

A solution of 4-methylpentanoic acid (1.0 eq.) in anhydrous diethyl ether is added dropwise from the dropping funnel to the LAH suspension with vigorous stirring. The rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour, followed by heating to reflux for 2-4 hours to ensure complete reduction.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the flask is cooled to 0 °C, and the excess LAH is quenched by the slow, dropwise addition of water, followed by the addition of 10% sulfuric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-methylpentan-1-ol.

-

The crude product can be purified by distillation.

Step 2: Oxidation of 4-Methylpentan-1-ol to 4-Methylpentanal

This protocol describes the oxidation of a primary alcohol to an aldehyde using pyridinium chlorochromate (PCC), a mild oxidizing agent that minimizes over-oxidation to the carboxylic acid.[4]

Materials:

-

4-Methylpentan-1-ol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Celite or Silica Gel

-

Anhydrous Diethyl Ether (Et₂O)

-

Round-bottom flask, magnetic stirrer, separatory funnel.

Procedure:

-

To a stirred suspension of PCC (1.5 eq.) and Celite in anhydrous dichloromethane in a round-bottom flask, a solution of 4-methylpentan-1-ol (1.0 eq.) in anhydrous dichloromethane is added in one portion.

-

The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is diluted with anhydrous diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure to afford the crude 4-methylpentanal.

-

The aldehyde is typically used in the next step without further purification, as it can be prone to oxidation and polymerization upon prolonged storage.

Step 3: Grignard Reaction of 4-Methylpentanal with Ethylmagnesium Bromide

This final step involves the formation of a new carbon-carbon bond through the nucleophilic attack of a Grignard reagent on the aldehyde, yielding the target secondary alcohol.[5][6] This reaction must be performed under strict anhydrous conditions.

Materials:

-

4-Methylpentanal

-

Ethylmagnesium Bromide (CH₃CH₂MgBr) solution in diethyl ether (commercially available or freshly prepared)

-

Anhydrous Diethyl Ether (Et₂O)

-

Saturated Aqueous Ammonium Chloride (NH₄Cl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel.

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of ethylmagnesium bromide (1.2 eq.) in anhydrous diethyl ether under a nitrogen atmosphere.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of 4-methylpentanal (1.0 eq.) in anhydrous diethyl ether is added dropwise from the dropping funnel to the Grignard reagent with efficient stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction progress is monitored by TLC.

-

The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude 6-methylheptan-3-ol is purified by column chromatography on silica gel or by distillation to yield the final product.

Mandatory Visualization

The following diagrams illustrate the overall synthetic workflow and the logical relationship between the reaction steps.

Caption: Synthetic workflow for 6-Methylheptan-3-ol.

Caption: Logical relationship of synthetic steps.

References

Laboratory Preparation of 6-Methylheptan-3-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory synthesis of 6-Methylheptan-3-ol, a secondary alcohol with potential applications in organic synthesis and as a building block in the development of novel chemical entities. Two primary synthetic routes are presented: a Grignard reaction and the catalytic hydrogenation of 6-Methylheptan-3-one. This guide includes comprehensive experimental procedures, characterization data, and safety precautions.

Introduction

6-Methylheptan-3-ol is a chiral secondary alcohol. Its structural isomers have been identified as insect pheromones, suggesting its potential utility in the synthesis of biologically active molecules and in chemical ecology studies. The protocols outlined herein provide reliable methods for the preparation of 6-Methylheptan-3-ol in a laboratory setting, enabling further research into its properties and applications.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol |

| Boiling Point | 169 °C[1] |

| Density | 0.82 g/mL[1] |

| CAS Number | 18720-66-6[2] |

| Appearance | Colorless liquid[1] |

| Solubility | Very slightly soluble in water; miscible with alcohols and oils.[1] |

Synthesis Protocols

Two effective methods for the laboratory preparation of 6-Methylheptan-3-ol are detailed below.

Method 1: Grignard Reaction

This protocol describes the synthesis of 6-Methylheptan-3-ol via the Grignard reaction of isopentylmagnesium bromide with propionaldehyde. An alternative, analogous reaction involves the use of ethylmagnesium bromide and isovaleraldehyde.

Reaction Scheme:

Experimental Protocol:

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

1-Bromo-3-methylbutane (Isopentyl bromide)

-

Anhydrous diethyl ether

-

Propionaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Sodium hydroxide (NaOH), 5% aqueous solution

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings.

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of 1-bromo-3-methylbutane in anhydrous diethyl ether.

-

Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.

-

Once the reaction has started, add the remaining 1-bromo-3-methylbutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Propionaldehyde:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of propionaldehyde in anhydrous diethyl ether in the dropping funnel.

-

Add the propionaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel. Add 10% hydrochloric acid to dissolve any remaining magnesium salts.

-

Separate the organic layer and wash it sequentially with water, 5% sodium hydroxide solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation.

-

Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 169 °C.

-

Workflow Diagram:

Caption: Workflow for the Grignard synthesis of 6-Methylheptan-3-ol.

Method 2: Catalytic Hydrogenation of 6-Methylheptan-3-one

This method involves a two-step process: the synthesis of the precursor ketone, 6-Methylheptan-3-one, followed by its catalytic hydrogenation to the desired alcohol.

Step 1: Synthesis of 6-Methylheptan-3-one

This precursor can be synthesized via an aldol condensation reaction between isovaleraldehyde and 2-butanone, followed by dehydration.

Reaction Scheme:

(Note: The initial aldol addition product is dehydrated in situ)

A subsequent hydrogenation of the enone yields the saturated ketone. For simplicity, we will assume the starting ketone is available for the second step.

Step 2: Hydrogenation of 6-Methylheptan-3-one

Reaction Scheme:

Experimental Protocol:

Materials:

-

6-Methylheptan-3-one

-

Ethanol or Methanol (as solvent)

-

Palladium on carbon (Pd/C, 5-10%) or Raney Nickel catalyst

-

Hydrogen gas (H₂)

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Reaction Setup:

-

In a suitable hydrogenation flask, dissolve 6-Methylheptan-3-one in ethanol.

-

Carefully add the palladium on carbon catalyst to the solution. Caution: Pd/C may be pyrophoric. Handle under an inert atmosphere or wet with solvent.

-

Seal the reaction vessel and purge it with nitrogen, followed by hydrogen gas.

-

-

Hydrogenation:

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing the uptake of hydrogen or by TLC/GC analysis. The reaction is typically complete within a few hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethanol.

-

Combine the filtrate and washings and remove the solvent by rotary evaporation.

-

The resulting crude 6-Methylheptan-3-ol can be purified by fractional distillation.

-

Workflow Diagram:

Caption: Workflow for the catalytic hydrogenation of 6-Methylheptan-3-one.

Characterization of 6-Methylheptan-3-ol

The identity and purity of the synthesized 6-Methylheptan-3-ol should be confirmed using standard analytical techniques.

Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR | Spectral data should be consistent with the structure. Key signals include a multiplet for the proton on the carbon bearing the hydroxyl group, and distinct signals for the methyl groups. |

| ¹³C NMR | The spectrum should show 8 distinct carbon signals corresponding to the structure. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch) and C-H stretching peaks around 2850-3000 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 130.23, along with characteristic fragmentation patterns.[3] |

Note: Published spectral data can be found in databases such as the NIST WebBook and PubChem for comparison.[2][3]

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Grignard Reaction: Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby. The Grignard reaction is highly sensitive to moisture; use anhydrous reagents and flame-dried glassware. The reaction can be exothermic and should be cooled appropriately.

-